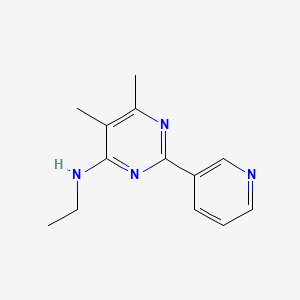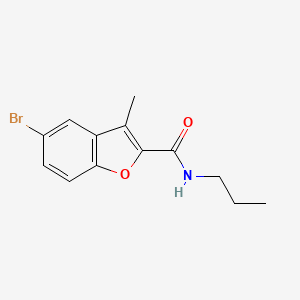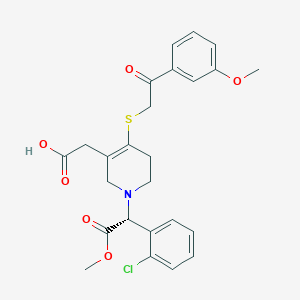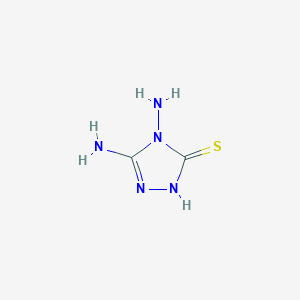
2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol is an organic compound with the molecular formula C12H18INO It is characterized by the presence of an iodophenyl group attached to an ethylamino butanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol typically involves the reaction of 4-iodoacetophenone with a suitable amine and butanol under controlled conditions. One common method involves the following steps:
Formation of 4-iodoacetophenone: This can be achieved by reacting acetophenone with iodine in the presence of an oxidizing agent such as hydrogen peroxide.
Amination: The 4-iodoacetophenone is then reacted with an appropriate amine, such as ethylamine, under basic conditions to form the intermediate 1-(4-iodophenyl)ethylamine.
Addition of Butanol: The intermediate is then reacted with butanol in the presence of a catalyst to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the iodine atom, forming a simpler amine-alcohol structure.
Substitution: The iodine atom can be substituted with other functional groups, such as fluorine or chlorine, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium fluoride (NaF) or sodium chloride (NaCl) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-((1-(4-Iodophenyl)ethyl)amino)butan-1-one.
Reduction: Formation of 2-((1-(4-phenyl)ethyl)amino)butan-1-ol.
Substitution: Formation of 2-((1-(4-fluorophenyl)ethyl)amino)butan-1-ol or 2-((1-(4-chlorophenyl)ethyl)amino)butan-1-ol.
科学的研究の応用
2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodophenyl group can enhance its binding affinity to certain targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Iodoacetophenone: A precursor in the synthesis of 2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol.
2-((1-(4-Fluorophenyl)ethyl)amino)butan-1-ol: A similar compound with a fluorine atom instead of iodine.
2-((1-(4-Chlorophenyl)ethyl)amino)butan-1-ol: A similar compound with a chlorine atom instead of iodine.
Uniqueness
This compound is unique due to the presence of the iodine atom, which can influence its reactivity and binding properties. The iodine atom can enhance the compound’s ability to participate in certain chemical reactions and interact with specific molecular targets, making it a valuable compound in various research applications.
特性
分子式 |
C12H18INO |
|---|---|
分子量 |
319.18 g/mol |
IUPAC名 |
2-[1-(4-iodophenyl)ethylamino]butan-1-ol |
InChI |
InChI=1S/C12H18INO/c1-3-12(8-15)14-9(2)10-4-6-11(13)7-5-10/h4-7,9,12,14-15H,3,8H2,1-2H3 |
InChIキー |
NJJWZFVCBOZZGP-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)NC(C)C1=CC=C(C=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[[5-(ethoxycarbonyl)furan-2-yl]methyl]phthalimide](/img/structure/B14899512.png)



![4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane](/img/structure/B14899533.png)




